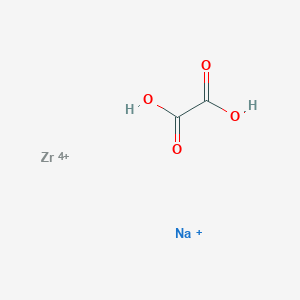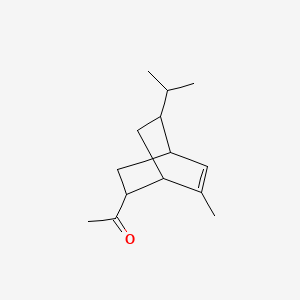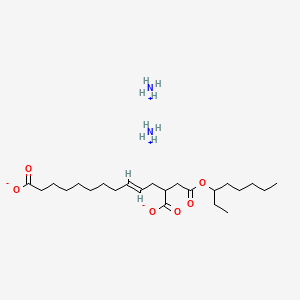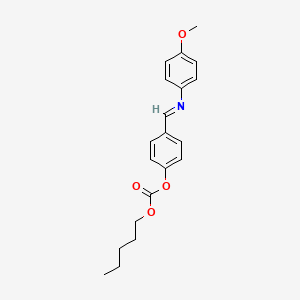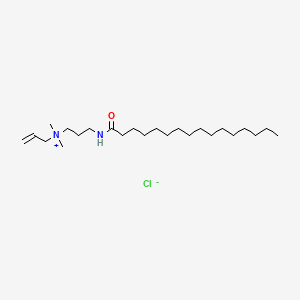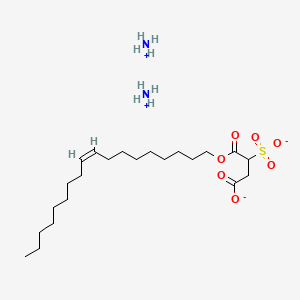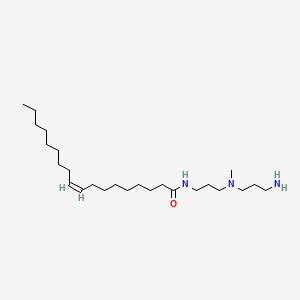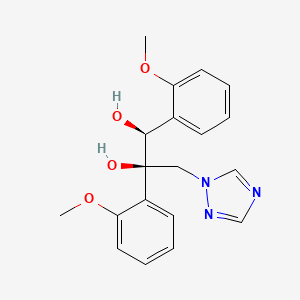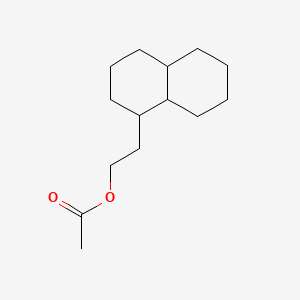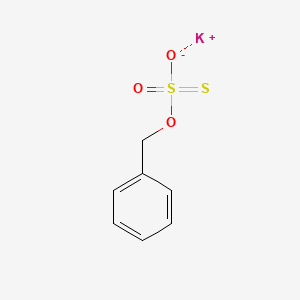
Thiosulfuric acid, monobenzyl ester, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiosulfuric acid, monobenzyl ester, potassium salt is a chemical compound that belongs to the family of thiosulfuric acid derivatives. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfuric acid moiety esterified with a benzyl group and neutralized with a potassium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid, monobenzyl ester, potassium salt typically involves the reaction of thiosulfuric acid with benzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
H2S2O3+C6H5CH2OH→C6H5CH2S2O3H+H2O
The resulting ester is then neutralized with potassium hydroxide to form the potassium salt:
C6H5CH2S2O3H+KOH→C6H5CH2S2O3K+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Thiosulfuric acid, monobenzyl ester, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosulfuric acid esters.
Scientific Research Applications
Thiosulfuric acid, monobenzyl ester, potassium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other thiosulfuric acid derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of thiosulfuric acid, monobenzyl ester, potassium salt involves its interaction with specific molecular targets. The compound can act as a sulfur donor, participating in redox reactions and influencing cellular pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- Thiosulfuric acid, sodium salt
- Thiosulfuric acid, ammonium salt
- Thiosulfuric acid, lithium salt
Uniqueness
Thiosulfuric acid, monobenzyl ester, potassium salt is unique due to the presence of the benzyl ester group, which imparts distinct chemical properties and potential applications. Compared to other thiosulfuric acid salts, it offers unique reactivity and potential for use in specialized applications.
Properties
CAS No. |
26264-34-6 |
|---|---|
Molecular Formula |
C7H7KO3S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
potassium;oxido-oxo-phenylmethoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C7H8O3S2.K/c8-12(9,11)10-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9,11);/q;+1/p-1 |
InChI Key |
NZEJCMLETQTQGX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=S)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


